2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one
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Overview
Description
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization to form the pyrazoloquinazoline core. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium phosphate, and the reaction mixture is refluxed in a suitable solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one can be compared with other similar compounds, such as:
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidine: A heterocyclic compound with a fused pyrazole and pyrimidine ring system.
Thiazoloquinazoline: A compound with a fused thiazole and quinazoline ring system.
The uniqueness of this compound lies in its specific ring structure and the potential biological activities associated with its derivatives.
Properties
CAS No. |
178114-20-0 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O/c20-16-17-13-9-5-4-8-12(13)15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,20) |
InChI Key |
DSZWRMGQFILGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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